molecular formula C7H12BrN3 B1335464 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine CAS No. 956910-47-7

3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine

Cat. No.: B1335464
CAS No.: 956910-47-7
M. Wt: 218.09 g/mol
InChI Key: MGSWMSBYRUZRIR-UHFFFAOYSA-N
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Description

3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a bromo group and a methyl group attached to the pyrazole ring, along with a propanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate precursors, such as hydrazine and a 1,3-dicarbonyl compound.

    Bromination: The pyrazole ring is then brominated using a brominating agent like bromine or N-bromosuccinimide to introduce the bromo group at the desired position.

    Methylation: The methyl group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate.

    Attachment of the Propanamine Chain: The final step involves the attachment of the propanamine chain to the pyrazole ring, which can be achieved through a nucleophilic substitution reaction using an appropriate amine and a leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Corresponding substituted pyrazoles.

Scientific Research Applications

3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid
  • 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanohydrazide
  • Methyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate

Uniqueness

3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the propanamine chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-bromo-5-methylpyrazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3/c1-6-7(8)5-10-11(6)4-2-3-9/h5H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSWMSBYRUZRIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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